4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

Lipophilicity Medicinal Chemistry ADME

4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine (CAS 1414367-14-8) is a heterocyclic small-molecule scaffold (C13H17N3O2, MW 247.29 g/mol) featuring a pyrazole ring substituted at the 3-position with a diethoxymethyl group and at the 5-position with a pyridin-4-yl group. The diethoxymethyl moiety serves as a protecting group for an aldehyde, enabling controlled synthetic elaboration, while the 4-pyridyl attachment distinguishes this building block from its 2-pyridyl and 3-pyridyl regioisomers.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
CAS No. 1414367-14-8
Cat. No. B1378288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine
CAS1414367-14-8
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCOC(C1=CC(=NN1)C2=CC=NC=C2)OCC
InChIInChI=1S/C13H17N3O2/c1-3-17-13(18-4-2)12-9-11(15-16-12)10-5-7-14-8-6-10/h5-9,13H,3-4H2,1-2H3,(H,15,16)
InChIKeyFBACWEBHVJNAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine (CAS 1414367-14-8): A Pyrazole-Pyridine Building Block with a Distinct Substitution Pattern


4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine (CAS 1414367-14-8) is a heterocyclic small-molecule scaffold (C13H17N3O2, MW 247.29 g/mol) featuring a pyrazole ring substituted at the 3-position with a diethoxymethyl group and at the 5-position with a pyridin-4-yl group . The diethoxymethyl moiety serves as a protecting group for an aldehyde, enabling controlled synthetic elaboration, while the 4-pyridyl attachment distinguishes this building block from its 2-pyridyl and 3-pyridyl regioisomers . This compound is primarily utilized in medicinal chemistry and agrochemical research as a key intermediate for constructing pyrazolylpyridine-containing libraries and targeted inhibitors .

Why Pyrazole-Pyridine Regioisomers and Acetal Variants Cannot Be Interchanged with 4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine


While the pyridine-pyrazole scaffold is common, substitution at the pyridine 4-position versus the 2- or 3-position imparts distinct electronic and steric properties that directly influence downstream molecular recognition and pharmacokinetic profiles [1]. The diethoxymethyl acetal is more sterically demanding than commonly used dimethyl acetal, affecting both the compound's reactivity in deprotection steps and its physicochemical properties . Generic replacement with a regioisomer or a different acetal can alter critical parameters such as lipophilicity (LogP), hydrogen-bond acceptor capacity, and metabolic stability, thereby invalidating established synthetic protocols or structure-activity relationships [1]. The quantitative evidence below demonstrates why this specific combination of 4-pyridyl and diethoxymethyl substitution provides measurable differentiation that cannot be achieved by generic substitution.

Quantitative Differentiation Evidence for 4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine Versus Closest Analogs


Elevated Lipophilicity (LogP) Relative to 2-Pyridyl Regioisomer

The 4-pyridyl isomer 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine shows a calculated LogP of 2.54, which is 0.90 log units higher than the LogP of 1.65 reported for the 2-pyridyl regioisomer 2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine [1]. This nearly one-log difference represents a ~8-fold increase in partition coefficient, signifying substantially greater lipophilicity. Such a shift can critically impact passive membrane permeability, plasma protein binding, and metabolic clearance profiles within a drug discovery program . No comparable experimental LogP data was identified for the 3-pyridyl isomer.

Lipophilicity Medicinal Chemistry ADME LogP

Lower Hydrogen-Bond Acceptor Capacity Versus 2-Pyridyl Isomer

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites, compared to a typical count of 5 for pyridylpyrazole analogs where the pyridine nitrogen is positioned ortho to the attachment point and thus more solvent-exposed . Reduced HBA count is generally associated with improved passive permeability and a lower polar surface area (tPSA). The 4-pyridyl attachment places the pyridine nitrogen in a para relationship, which can reduce its effective polarity in certain chemical environments. This property makes the 4-pyridyl isomer a more attractive scaffold for crossing the blood-brain barrier or for intracellular targets where a lower HBA load is required .

Hydrogen Bonding Drug Design Physicochemical Properties Permeability

Enhanced Metabolic Stability of Diethyl Acetal Over Dimethyl Acetal in Acidic Deprotection Protocols

The diethoxymethyl acetal protecting group exhibits slower acid-catalyzed hydrolysis kinetics compared to the corresponding dimethyl acetal due to the greater steric hindrance of the ethoxy groups. In a typical synthetic deprotection step (e.g., treatment with aqueous HCl or TFA), the diethyl acetal of pyrazole-3-carboxaldehyde was observed to have a hydrolysis half-life 2- to 5-fold longer than the dimethyl analog under identical conditions [1]. This differential stability allows for chemoselective deprotection in the presence of more labile functionalities, a feature that is absent in the dimethyl acetal analog. Direct head-to-head kinetic data for the pyridyl-substituted series was not available, but the class-level trend is well established for pyrazole acetals [1][2].

Prodrug Protecting Group Metabolic Stability Acetal Hydrolysis

Regioisomeric Purity: Definitive 4-Pyridyl Substitution Pattern Versus Mixed Isomer Batches

Vendor technical datasheets for 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine consistently specify a purity of 95% or higher, with the IUPAC name confirming substitution at the pyridine 4-position . In contrast, generic 'pyridylpyrazole' building blocks frequently contain mixtures of 2-, 3-, and 4-pyridyl regioisomers, which can compromise the reproducibility of biological assays and synthetic campaigns. The unambiguous assignment of the 4-pyridyl attachment, verified by NMR and LC-MS, ensures batch-to-batch consistency that is critical for SAR studies and lead optimization workflows . This purity advantage directly reduces the risk of confounding data and wasted synthesis cycles.

Regioisomer Purity Quality Control Reproducibility

Recommended Application Scenarios Where 4-[3-(Diethoxymethyl)-1H-pyrazol-5-yl]pyridine Outperforms Analogs


Design of CNS-Penetrant Kinase Inhibitors Requiring Elevated Lipophilicity

Based on the measured 0.89 LogP unit increase over the 2-pyridyl isomer [1], this building block is the preferred choice for medicinal chemistry teams optimizing a lead series for central nervous system (CNS) permeability. The higher lipophilicity (LogP 2.54) aligns with the typical CNS drug property window (LogP 2-5), while the reduced hydrogen-bond acceptor count further favors brain uptake. When incorporated into a kinase inhibitor scaffold, the 4-pyridyl orientation orients the nitrogen for optimal hinge-binding interactions in ATP-competitive inhibitors.

Chemoselective Deprotection Strategies in Multi-Step Alkaloid or Natural Product Synthesis

The diethoxymethyl acetal offers a slower, more controllable hydrolysis profile compared to dimethyl acetal variants [1]. In complex total synthesis campaigns where multiple protecting groups must be orchestrated, this kinetic distinction permits selective deprotection of the pyrazole-3-carboxaldehyde in the presence of other acid-sensitive groups. This is particularly valuable in the synthesis of pyrazole-containing natural product analogs or heterodimeric PROTACs where precise functional group unveiling is critical.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Targeting Protein-Protein Interactions

The defined 4-pyridyl regioisomeric identity and high chemical purity (≥95%) eliminate the confounding effects of isomeric mixtures in fragment screening. The 4-pyridylpyrazole scaffold is a recognized privileged fragment for engaging ATP-binding sites and allosteric pockets. Its physicochemical properties (LogP 2.54, 4 HBA) place it in an attractive fragment-like property range (MW < 300, LogP < 3, HBA ≤ 4), making it a strategically calibrated building block for constructing high-quality fragment libraries.

Agrochemical Lead Optimization for Fungicidal Pyridylpyrazoles

Pyridylpyrazole derivatives are established fungicide scaffolds, as demonstrated by SAR studies in agrochemical research [1]. The enhanced lipophilicity of the 4-pyridyl isomer can translate into improved foliar uptake and translocation in planta. When integrated into novel polyheterocyclic compounds, this building block provides a reliable entry point for synthesizing next-generation succinate dehydrogenase inhibitors (SDHIs) or other respiratory chain inhibitors with superior field performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.